molecular formula C18H19NOSe B14237747 Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- CAS No. 228411-94-7

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-

Cat. No.: B14237747
CAS No.: 228411-94-7
M. Wt: 344.3 g/mol
InChI Key: XSRWDEUSVFTRBE-UHFFFAOYSA-N
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Description

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- is a heterocyclic organic compound containing both oxygen and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of a selenating agent. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole oxides.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or room temperature, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Oxazole, 4,5-dihydro-4,4-dimethyl-2-phenyl-
  • Oxazole, 4,5-dihydro-2,4,4-trimethyl-
  • Oxazole, 2,4-dimethyl-

Uniqueness

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]- is unique due to the presence of the seleno group, which imparts distinct chemical and biological properties. This differentiates it from other oxazole derivatives and makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

228411-94-7

Molecular Formula

C18H19NOSe

Molecular Weight

344.3 g/mol

IUPAC Name

2-(2-benzylselanylphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C18H19NOSe/c1-18(2)13-20-17(19-18)15-10-6-7-11-16(15)21-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

XSRWDEUSVFTRBE-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2[Se]CC3=CC=CC=C3)C

Origin of Product

United States

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